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CAS No.: 61930-40-3

Cat. No.: B1249831
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Introduction
For scientists engaged in the fields of medicinal chemistry, materials science, and drug

development, the unambiguous characterization of novel chemical entities is a cornerstone of

rigorous research. 2-Undecylpyrrole, a heterocyclic compound featuring a pyrrole ring

substituted with a long alkyl chain, presents a unique set of analytical challenges and

opportunities. Its structure suggests potential applications as a building block for complex

molecular architectures, surfactants, or biologically active agents. This in-depth technical guide

provides a comprehensive overview of the spectroscopic properties of 2-Undecylpyrrole,

focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document

is designed to serve as a practical resource for researchers, offering not just data, but also the

underlying scientific rationale for the observed and predicted spectral features.

The pyrrole moiety is a common motif in a vast array of natural products and pharmaceuticals.

[1] The addition of a long alkyl chain at the 2-position significantly influences its

physicochemical properties, making a thorough spectroscopic analysis essential for confirming

its identity and purity. This guide will delve into the predicted ¹H and ¹³C NMR spectra,

elucidating the expected chemical shifts and coupling patterns that arise from the interplay of
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the aromatic pyrrole ring and the flexible undecyl group. Furthermore, we will explore the

anticipated fragmentation pathways of 2-Undecylpyrrole under mass spectrometric analysis,

providing a roadmap for its identification in complex mixtures.

Molecular Structure and Isomerism
Before delving into the spectroscopic data, it is crucial to define the precise molecular structure

of the analyte. "2-Undecylpyrrole" refers to a pyrrole ring with an eleven-carbon alkyl chain

attached to the carbon atom at the second position. It is important to distinguish this from its

isomers, such as N-undecylpyrrole or 3-undecylpyrrole, which would exhibit distinctly different

spectroscopic signatures.

Caption: Molecular structure of 2-Undecyl-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of each nucleus. For 2-
Undecylpyrrole, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and

the integrity of the alkyl chain.

Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Undecylpyrrole.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[2]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength spectrometer.
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Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Instrument Parameters (¹³C NMR):

Spectrometer: Operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400

MHz ¹H instrument).

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 or more, as the natural abundance of ¹³C is low.

Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Sample Dissolve in Deuterated Solvent Transfer to NMR Tube Instrument Setup & Shimming

¹H NMR Acquisition

¹³C NMR Acquisition

Fourier Transform Phasing & Baseline Correction Integration & Peak Picking Spectral Interpretation

Click to download full resolution via product page

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-Undecylpyrrole is expected to show distinct signals for the pyrrole

ring protons and the protons of the undecyl chain. The pyrrole protons will appear in the
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aromatic region, typically downfield due to the ring current effect.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Predicted Coupling

Constant (J, Hz)

N-H ~8.0 Broad Singlet -

H-5 ~6.6-6.8 Triplet ~2.5

H-3 ~6.0-6.2 Triplet ~2.5

H-4 ~6.0-6.2 Triplet ~2.5

α-CH₂ (Chain) ~2.6-2.8 Triplet ~7.5

β-CH₂ (Chain) ~1.5-1.7 Multiplet -

(CH₂)₈ (Chain) ~1.2-1.4 Multiplet -

Terminal CH₃ (Chain) ~0.8-0.9 Triplet ~7.0

Interpretation:

The N-H proton is expected to be a broad singlet due to quadrupole broadening from the

nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent

on solvent and concentration.

The pyrrole ring protons (H-3, H-4, and H-5) will exhibit characteristic coupling patterns. H-5

is typically the most downfield of the three, followed by H-3 and H-4 which may overlap. The

small coupling constants are typical for pyrrole systems.

The α-CH₂ protons of the undecyl chain are deshielded by the adjacent pyrrole ring and will

appear as a triplet due to coupling with the β-CH₂ protons.

The remaining methylene protons of the alkyl chain will form a complex multiplet in the

aliphatic region.

The terminal methyl group will appear as a triplet, the most upfield signal in the spectrum.

Predicted ¹³C NMR Spectrum
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The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon

environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 ~130-135

C-5 ~115-120

C-3 ~105-110

C-4 ~105-110

α-CH₂ (Chain) ~30-35

β-CH₂ (Chain) ~28-32

(CH₂)₇ (Chain) ~29-30

Penultimate CH₂ (Chain) ~22-23

Terminal CH₃ (Chain) ~14

Interpretation:

The pyrrole ring carbons are found in the aromatic region, with C-2 being the most downfield

due to its direct attachment to the alkyl substituent and its position adjacent to the nitrogen.

C-3 and C-4 may have very similar chemical shifts.

The carbons of the undecyl chain will show a predictable pattern, with the terminal methyl

group being the most upfield at around 14 ppm. The chemical shifts of the methylene

carbons will be very similar, except for those close to the pyrrole ring (α and β) and the end

of the chain.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a

compound and gaining structural information through the analysis of its fragmentation patterns.

[3]
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Experimental Protocol for Mass Spectrometry
The choice of ionization technique is critical for the analysis of 2-Undecylpyrrole.

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as

methanol, acetonitrile, or dichloromethane.

For GC-MS analysis, ensure the solvent is volatile. For LC-MS, the solvent should be

compatible with the mobile phase.

Instrumentation and Conditions (Electron Ionization - GC-MS):

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a "hard" ionization technique that

induces significant fragmentation.[3]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating the analyte.

Inlet Temperature: ~250 °C.

Transfer Line Temperature: ~280 °C.

Predicted Mass Spectrum and Fragmentation
The mass spectrum of 2-Undecylpyrrole is expected to show a molecular ion peak

corresponding to its molecular weight, followed by a series of fragment ions resulting from the

cleavage of the alkyl chain and the pyrrole ring.

Molecular Weight: C₁₅H₂₇N = 221.40 g/mol

Predicted Fragmentation Pathways:

Molecular Ion (M⁺): A peak at m/z = 221 is expected, which should be reasonably intense

due to the stability of the aromatic pyrrole ring.
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Benzylic-type Cleavage: The most favorable fragmentation is the cleavage of the C-C bond

beta to the pyrrole ring, leading to a highly stable resonance-stabilized cation at m/z = 80.

This is often the base peak in the spectrum of 2-alkylpyrroles.

McLafferty-type Rearrangement: A six-membered ring transition state involving the gamma-

hydrogen of the alkyl chain can lead to the elimination of a neutral alkene and the formation

of a radical cation at m/z = 95.

Loss of Alkyl Chain Fragments: A series of peaks corresponding to the successive loss of

CnH2n+1 fragments from the undecyl chain will be observed, though these are typically less

intense than the m/z 80 peak.

[C15H27N]˙⁺
m/z = 221

(Molecular Ion)

[C5H6N]⁺
m/z = 80

(Base Peak)
Benzylic Cleavage

[C6H9N]˙⁺
m/z = 95

McLafferty Rearrangement

- C10H21˙

- C9H18

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways of 2-Undecylpyrrole.

Conclusion
The spectroscopic characterization of 2-Undecylpyrrole is a critical step in its synthesis and

application. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, and

mass spectra, grounded in the established principles of spectroscopic analysis for pyrrole

derivatives. The provided experimental protocols offer a starting point for researchers to obtain

high-quality data. By understanding the expected spectral features and fragmentation patterns,

scientists can confidently identify and characterize 2-Undecylpyrrole, paving the way for its

use in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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